N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, commonly known as Norpromethazine Hydrochloride, is a compound belonging to the phenothiazine class of medications. This compound is primarily recognized for its antihistaminic properties and is utilized in various therapeutic applications, particularly in the treatment of allergies and motion sickness. It is also noted for its sedative effects.
This compound can be classified under H1-antihistamines and is often associated with typical antipsychotics due to its ability to block dopamine receptors. Norpromethazine Hydrochloride is structurally related to promethazine, which is widely used in clinical settings for its antiemetic and sedative properties. The compound's molecular formula is with a molecular weight of approximately 306.85 g/mol .
The synthesis of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine typically involves the alkylation of phenothiazine derivatives. A common method includes the reaction of phenothiazine with chloroacetone in the presence of a base such as sodium bicarbonate, followed by reductive amination using methylamine. The process can be conducted in dimethylacetamide or acetonitrile under reflux conditions, yielding the desired product with significant efficiency .
The following steps outline a general synthetic route:
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine features a complex structure characterized by a phenothiazine moiety attached to a propan-2-amine group. The compound's structure can be represented as follows:
Key structural features include:
The compound's SMILES notation is Cl.CNC(C)CN1c2ccccc2Sc3ccccc13
, which provides insight into its connectivity and arrangement .
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine participates in several chemical reactions typical of amines and phenothiazines:
The mechanism of action of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine primarily involves antagonism at the H1 histamine receptor, which inhibits the effects of histamine in allergic reactions. Additionally, it blocks dopamine D2 receptors, contributing to its sedative and antiemetic effects. This dual action makes it effective for treating conditions such as nausea and anxiety.
Studies suggest that the binding affinity to these receptors correlates with the therapeutic efficacy observed in clinical settings .
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 306.85 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline powder |
Storage Temperature | +5°C |
These properties indicate that the compound is stable under appropriate storage conditions but may require specific handling due to its classification as a pharmaceutical agent .
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine has several applications in scientific research and clinical practice:
The core synthetic strategy for N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (CAS 37707-23-6) involves alkylation of phenothiazine at the N10-position, followed by introduction of the methylamino-propyl side chain. Two principal routes dominate:
Direct Nucleophilic Substitution: Phenothiazine undergoes deprotonation with strong bases like n-butyllithium (n-BuLi) to form a nucleophilic anion. Subsequent reaction with epichlorohydrin or propylene oxide yields 1-(10H-phenothiazin-10-yl)propan-2-ol, which is then converted to the target amine via halogenation (e.g., PBr3) and amination with methylamine [8] [9]. This method provides moderate yields (64–77%) but requires stringent control of stoichiometry to avoid polyalkylation byproducts.
Reductive Amination: Condensation of 10H-phenothiazine-10-propanone with methylamine in the presence of reducing agents (e.g., NaBH4) offers a one-step route to the secondary amine. While operationally simpler, this method may generate desmethyl impurities if reducing conditions are suboptimal [3] [4].
Table 1: Comparison of Synthetic Methods for N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Method | Key Reagents | Yield (%) | Key Advantages/Limitations |
---|---|---|---|
Nucleophilic Alkylation | n-BuLi, propylene oxide | 64–77 | Scalable; requires anhydrous conditions |
Reductive Amination | Methylamine, NaBH4 | 55–65 | Faster; risk of over-reduction impurities |
The carbon at position 2 of the propylamine chain is chiral, rendering N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine a racemic mixture (2RS) under standard synthetic conditions. Recent chemoenzymatic approaches enable stereodivergent synthesis:
Table 2: Stereochemical Outcomes of Chemoenzymatic Synthesis
Enantiomer | Key Intermediate | Amination Solvent | Configuration Outcome | ee (%) |
---|---|---|---|---|
(R) | (S)-Bromide | Toluene | Inversion | 84–98 |
(S) | (S)-Bromide | Methanol | Retention | 84–98 |
This stereodivergence is pharmacologically significant: (R)-enantiomers show enhanced binding to butyrylcholinesterase, while (S)-forms may modulate cytokine IL-6 production [8].
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine serves as a scaffold for derivatives with distinct bioactivities:
Table 3: Structural Analogues of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Compound | R Group | CAS Number | Pharmacological Role |
---|---|---|---|
Promethazine | –N(CH3)2 | 60-87-7 | H1-antihistamine, sedative |
Norpromethazine HCl | –NHCH3 | 60113-77-1 | Promethazine impurity/degradant |
Ethopropazine | –N(CH2CH3)2 | 522-00-9 | Antidyskinetic (Parkinson’s) |
Isopromethazine | –NHCH(CH3)2 | Not available | H1-antihistamine (research compound) |
Synthesis of high-purity N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (≥98%) requires stringent control to limit key impurities:
Table 4: Optimization Parameters for Impurity Control
Impurity | Source | Mitigation Strategy | Purity Outcome |
---|---|---|---|
C-Alkylated isomers | Incomplete phenothiazine metalation | n-BuLi (1.2 eq.), 0°C, slow addition | ≥98% |
Norpromethazine | Incomplete methylation | Methylamine (3.0 eq.), 60°C, 24 h | ≥99% |
Oxidative degradants | Air exposure | Storage as HCl salt at 2–8°C under N2 | Stable ≥12 months |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0